REACTION_SMILES
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[CH3:17][I:18].[H-:2].[Na+:1].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23].[nH:3]1[c:4]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12>>[n:3]1([CH3:17])[c:4]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
|
Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cc2ccccc2[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1cc2ccccc2n1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:17][I:18].[H-:2].[Na+:1].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23].[nH:3]1[c:4]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12>>[n:3]1([CH3:17])[c:4]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cc2ccccc2[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1cc2ccccc2n1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |